
2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTAA belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is mainly attributed to its ability to interact with specific molecular targets in the cell. In cancer cells, this compound binds to the colchicine binding site on tubulin, which prevents the polymerization of microtubules and disrupts the mitotic spindle formation. This leads to cell cycle arrest and eventually apoptosis. In inflammation, this compound inhibits the activation of NF-κB signaling pathway by blocking the phosphorylation and degradation of IκBα, which is a critical regulator of NF-κB activation. In neurological disorders, this compound reduces oxidative stress and inflammation by activating the Nrf2-ARE signaling pathway, which enhances the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects on the cell. In cancer cells, this compound induces cell cycle arrest at the G2/M phase and eventually apoptosis. In inflammation, this compound inhibits the production of pro-inflammatory cytokines and chemokines, which reduces the recruitment of immune cells to the site of inflammation. In neurological disorders, this compound reduces oxidative stress and inflammation, which protects the brain from damage caused by neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments, including its easy synthesis method, high purity, and stability. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, it is essential to use appropriate solvents and concentrations for lab experiments.
Orientations Futures
There are several future directions for research on 2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One of the most promising areas of research is its potential use in cancer therapy. Further studies are needed to investigate the efficacy of this compound in various cancer types and to elucidate its mechanism of action in vivo. Another area of research is its potential use in inflammation and autoimmune diseases. Studies are needed to determine the optimal dose and duration of treatment with this compound and to investigate its long-term effects on the immune system. Additionally, research is needed to explore the potential use of this compound in neurological disorders, such as Alzheimer's and Parkinson's diseases. Studies are needed to investigate the efficacy of this compound in animal models of these diseases and to elucidate its mechanism of action in the brain. Overall, this compound has great potential for therapeutic applications, and further research is needed to fully understand its biological activities and clinical potential.
Méthodes De Synthèse
2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide can be synthesized using a simple one-pot reaction between 3-methoxy-4-methylbenzaldehyde, 2-amino-5-methylthiazole, and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The final product, this compound, is obtained after purification using column chromatography.
Applications De Recherche Scientifique
2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as a potent inhibitor of tubulin polymerization, which is a critical step in cell division. This compound has also been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB signaling pathway. In neurological disorders research, this compound has been reported to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-4-5-11(6-12(9)18-3)7-13(17)16-14-15-8-10(2)19-14/h4-6,8H,7H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKTWOPANMOZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NC=C(S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-ethylbenzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7454486.png)
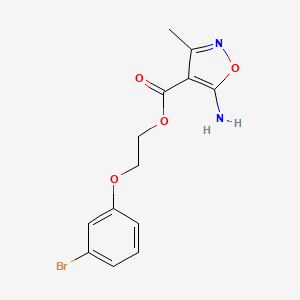
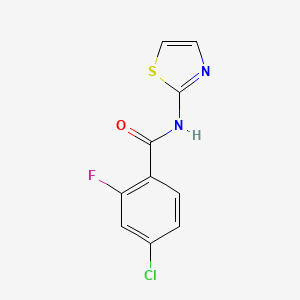
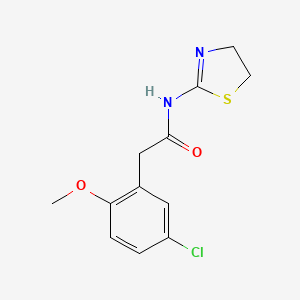
![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methanone](/img/structure/B7454517.png)
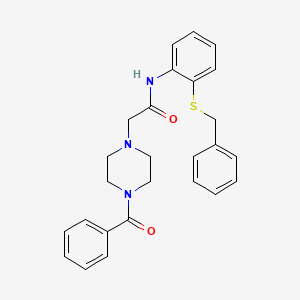
![3-[[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7454533.png)
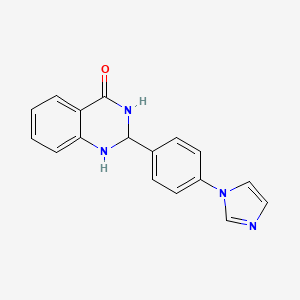
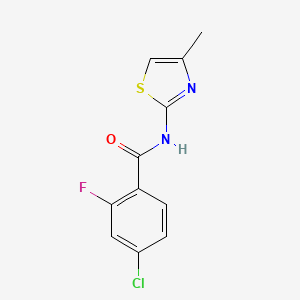
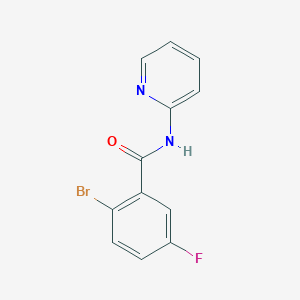
![[2-(2-Chloro-4,6-dimethylanilino)-2-oxoethyl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7454575.png)
![2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol](/img/structure/B7454583.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7454587.png)
![5-(carbamoylamino)-N-[4-(trifluoromethoxy)phenyl]pentanamide](/img/structure/B7454597.png)
